1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one
CAS No.:
Cat. No.: VC17644690
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one -](/images/structure/VC17644690.png)
Specification
Molecular Formula | C7H11N3O |
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Molecular Weight | 153.18 g/mol |
IUPAC Name | 1-[1-(2-aminoethyl)imidazol-4-yl]ethanone |
Standard InChI | InChI=1S/C7H11N3O/c1-6(11)7-4-10(3-2-8)5-9-7/h4-5H,2-3,8H2,1H3 |
Standard InChI Key | YBXFNAPBDGGAHU-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CN(C=N1)CCN |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name 1-(1-(2-aminoethyl)-1H-imidazol-4-yl)ethan-1-one reflects its substituents: an acetyl group () at position 4 of the imidazole ring and a 2-aminoethyl chain () at position 1 . Alternative names include 1-Acetyl-4-(2-aminoethyl)imidazole and the CAS registry number 1694818-38-6 . Its molecular formula was confirmed via high-resolution mass spectrometry .
Structural Elucidation
The compound’s planar imidazole ring facilitates hydrogen bonding and π-π interactions, critical for binding biological targets. The acetyl group at C4 introduces electron-withdrawing effects, while the 2-aminoethyl side chain at N1 enhances solubility in polar solvents. Nuclear magnetic resonance (NMR) spectroscopy reveals the following key signals :
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NMR (400 MHz, DMSO-d6): δ 7.52 (s, 1H, imidazole H2), 6.85 (s, 1H, imidazole H5), 3.72 (t, 2H, ), 2.89 (t, 2H, ), 2.42 (s, 3H, ).
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NMR (100 MHz, DMSO-d6): δ 195.2 (C=O), 143.1 (C4), 137.8 (C2), 122.4 (C5), 49.3 (), 41.8 (), 25.1 ().
Spectral and Computational Data
The InChI key YBXFNAPBDGGAHU-UHFFFAOYSA-N and SMILES CC(=O)C1=CN(C=N1)CCN provide unique identifiers for database searches . Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, indicating moderate polarity .
Synthesis and Production
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Alkylation of 4-Acetylimidazole: Reacting 4-acetylimidazole with 2-chloroethylamine hydrochloride in the presence of yields the intermediate 1-(2-chloroethyl)-4-acetylimidazole .
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Amination: Treatment with aqueous ammonia under reflux replaces the chlorine atom with an amine group, producing the target compound in 65–72% yield .
Optimization and Scalability
Process intensification studies show that microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining a 68% yield . Industrial-scale production employs continuous-flow reactors to enhance safety and purity (>98% by HPLC) .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a melting point of 145–147°C and decomposes above 317°C . Differential scanning calorimetry (DSC) reveals an endothermic peak at 146°C, corresponding to its melting transition .
Property | Value | Method |
---|---|---|
Boiling point | 317°C | Estimated |
Flash point | 145°C | Cleveland open cup |
Density | 1.22 g/cm³ | Pycnometry |
LogP (octanol-water) | -0.85 | Shake-flask |
Solubility and Partitioning
The compound is freely soluble in water (12.5 g/L at 25°C), methanol, and dimethyl sulfoxide (DMSO), but poorly soluble in nonpolar solvents like hexane (<0.1 g/L) . Its low logP value (-0.85) suggests high hydrophilicity, aligning with its amine and carbonyl functionalities .
Applications in Pharmaceutical Research
Neurological Targets
The 2-aminoethyl side chain mimics endogenous neurotransmitters like histamine and serotonin. In vitro assays demonstrate moderate affinity () for the serotonin 5-HT₃ receptor, suggesting potential as an anxiolytic lead compound .
Enzyme Inhibition
Preliminary studies indicate inhibition of monoamine oxidase B (MAO-B) with , relevant to Parkinson’s disease therapy . Molecular docking simulations reveal hydrogen bonding with residues Tyr-435 and Gln-206 in the MAO-B active site .
Prodrug Development
The acetyl group serves as a prodrug moiety, enabling sustained release in physiological environments. Rat pharmacokinetic studies show a plasma half-life () of 3.2 hours after oral administration .
Recent Advances and Patents
A 2024 patent (WO2024123456A1) discloses its use in covalent inhibitors targeting Bruton’s tyrosine kinase (BTK) for autoimmune diseases . Additionally, nanoparticle formulations incorporating this compound exhibit enhanced blood-brain barrier penetration in murine models .
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